
(2Z)-3-ethyl-4-(4-methylphenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-3-ethyl-4-(4-methylphenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine is a useful research compound. Its molecular formula is C18H18N2S and its molecular weight is 294.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Once the compound’s targets are identified, it will be possible to determine which biochemical pathways are affected and understand the downstream effects of these interactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors could include pH, temperature, presence of other molecules, and cellular environment.
Biologische Aktivität
The compound (2Z)-3-ethyl-4-(4-methylphenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine is a member of the thiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antifungal properties, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C18H18N2S
- Molecular Weight : 298.41 g/mol
- Structure : The compound features a thiazole ring substituted with ethyl and phenyl groups, contributing to its biological activity.
Antifungal Activity
Recent studies have highlighted the antifungal potential of thiazole derivatives. Specifically, compounds similar to this compound have demonstrated significant activity against various fungal strains.
Case Study: Antifungal Efficacy
In a study assessing the antifungal properties of thiazole derivatives, compounds were tested against Candida albicans and Candida parapsilosis. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole.
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
2d | 1.23 | Candida parapsilosis |
2e | 1.50 | Candida albicans |
These findings suggest that modifications at the para position of the phenyl moiety enhance antifungal activity due to increased electronegativity and lipophilicity, which are crucial for drug efficacy.
Cytotoxicity Analysis
The cytotoxic effects of this compound were evaluated using NIH/3T3 cell lines. The IC50 values obtained indicate a favorable safety profile for these compounds.
Compound | IC50 (μM) | Cell Line |
---|---|---|
2d | 148.26 | NIH/3T3 |
2e | 187.66 | NIH/3T3 |
Doxorubicin | >1000 | NIH/3T3 |
The results demonstrate that while the compounds exhibit antifungal activity, they also maintain low cytotoxicity against normal cells, indicating their potential as safer therapeutic agents.
The mechanism by which thiazole derivatives exert their antifungal effects is primarily through the inhibition of ergosterol synthesis in fungal cells. This process is analogous to the action of azole antifungals, which target the CYP51 enzyme involved in ergosterol biosynthesis.
Molecular Docking Studies
Molecular docking studies have shown that these compounds can effectively bind to the active site of CYP51. The docking scores suggest strong interactions with key residues that are critical for enzymatic function.
Eigenschaften
IUPAC Name |
3-ethyl-4-(4-methylphenyl)-N-phenyl-1,3-thiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S/c1-3-20-17(15-11-9-14(2)10-12-15)13-21-18(20)19-16-7-5-4-6-8-16/h4-13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLJEXHAPBGWNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.